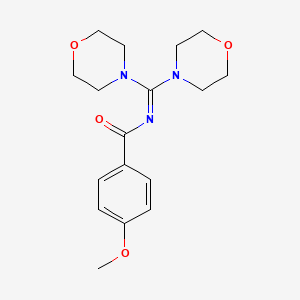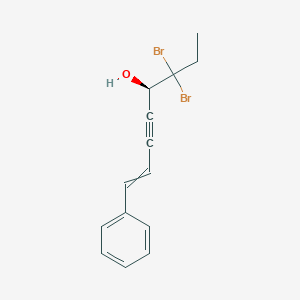![molecular formula C16H12F5N B12526114 N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline CAS No. 664344-43-8](/img/structure/B12526114.png)
N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline: is an organic compound that features a dimethylamino group attached to a phenyl group, which is further substituted with a pentafluorophenyl ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available aniline derivatives.
Step 1: The aniline derivative is first alkylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide to form N,N-dimethylaniline.
Step 2: The N,N-dimethylaniline is then subjected to a Heck reaction with a suitable halogenated pentafluorophenyl ethylene derivative in the presence of a palladium catalyst and a base like triethylamine. The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of N,N-dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N,N-dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline N-oxide.
Reduction: N,N-dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry:
- Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pentafluorophenyl group can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: Lacks the pentafluorophenyl ethenyl group, making it less electron-deficient and less reactive in certain contexts.
N,N-Dimethyl-4-nitroaniline: Contains a nitro group instead of the pentafluorophenyl ethenyl group, leading to different electronic properties and reactivity.
Uniqueness: N,N-Dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline is unique due to the presence of the pentafluorophenyl ethenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
664344-43-8 |
|---|---|
Molekularformel |
C16H12F5N |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C16H12F5N/c1-22(2)10-6-3-9(4-7-10)5-8-11-12(17)14(19)16(21)15(20)13(11)18/h3-8H,1-2H3 |
InChI-Schlüssel |
YGZCNCINOKBTSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



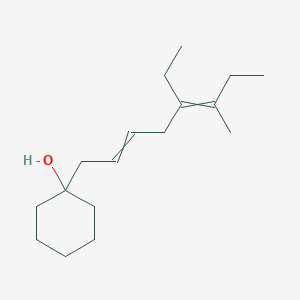
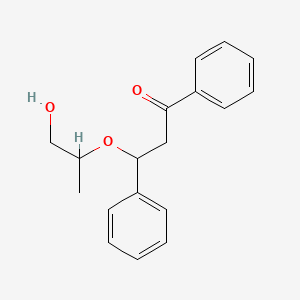
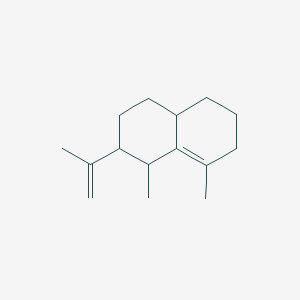
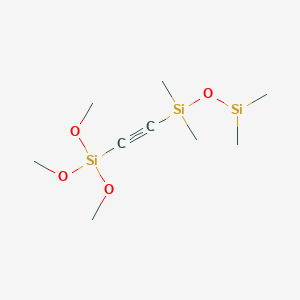
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
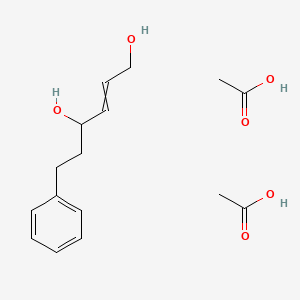
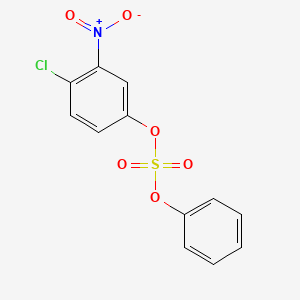
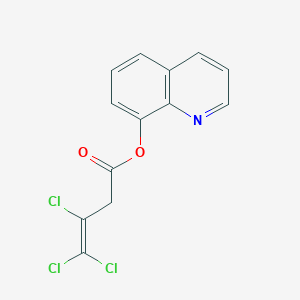

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
